![molecular formula C9H14F2O B2510403 (6,6-Difluorospiro[2.5]octan-1-yl)methanol CAS No. 2028236-10-2](/img/structure/B2510403.png)

(6,6-Difluorospiro[2.5]octan-1-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

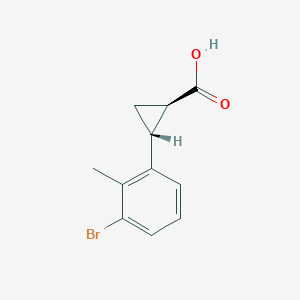

“(6,6-Difluorospiro[2.5]octan-1-yl)methanol” is a chemical compound with the CAS Number: 2028236-10-2 . It has a molecular weight of 176.21 . The compound is typically stored at room temperature and is available in liquid form .

Molecular Structure Analysis

The InChI Code for “this compound” is1S/C9H14F2O/c10-9(11)3-1-8(2-4-9)5-7(8)6-12/h7,12H,1-6H2 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 176.21 .Scientific Research Applications

Chemical Reactivity and Applications

- Reactivity with Selectfluor : The compound shows interesting reactivity when combined with Selectfluor. Selectfluor acts as a nucleofuge in reactions involving beta-anti-halides, leading to stereochemical retention in halide displacements. This reactivity has implications for designing stereoselective synthetic processes in organic chemistry (Krow et al., 2008).

Broader Applications in Chemical Synthesis

Methanol in Chemical Synthesis : Methanol, a key component of (6,6-Difluorospiro[2.5]octan-1-yl)methanol, serves as a fundamental building block in various chemical syntheses. Its roles include production of acetic acid, methyl tertiary butyl ether, and dimethyl ether. This highlights the versatility of methanol-based compounds in industrial chemistry (Dalena et al., 2018).

Methanol Adsorption and Surface Site Probing : Methanol is used to probe surface sites of metal oxide catalysts. In studies involving methanol adsorption and desorption, methanol reveals the nature of surface sites, showcasing its importance in catalysis and surface chemistry research (Wu et al., 2012).

Photolysis Studies : The compound's structural relatives, such as spirocyclopropyl ketones, have been studied in photolysis, where methanol's role in stabilizing intermediates and influencing product formation is significant. This indicates the potential of this compound in photochemical studies (Yates & Helferty, 1983).

Catalysis and Fuel Applications

Catalyst Performance Enhancement : Methanol's involvement in enhancing catalyst life and performance, particularly in gasoline production, suggests possible roles for its derivatives in catalysis. Compounds like this compound could contribute to similar advancements (Saxena et al., 2014).

Methanol-to-Olefins Conversion : The versatility of methanol in catalytic reactions, like methanol-to-olefins (MTO), suggests potential applications for its derivatives in industrial chemical processes (Tian et al., 2015).

Corrosion Inhibition

- Inhibition of Metal Corrosion : Derivatives of methanol and spirocyclopropane have been studied for their effectiveness in inhibiting corrosion, indicating possible applications of this compound in protective coatings and corrosion prevention (Chafiq et al., 2020).

Electrochemical Applications

- Electrochemical Fluorination : The electrochemical fluorination of related compounds, such as esters derived from methanol, suggests potential electrochemical applications for this compound (Takashi et al., 2005).

Safety and Hazards

properties

IUPAC Name |

(6,6-difluorospiro[2.5]octan-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2O/c10-9(11)3-1-8(2-4-9)5-7(8)6-12/h7,12H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLSTVMUKZLCUSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC12CC2CO)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2028236-10-2 |

Source

|

| Record name | {6,6-difluorospiro[2.5]octan-1-yl}methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2510320.png)

![[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine dihydrochloride](/img/structure/B2510321.png)

![tert-Butyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate](/img/structure/B2510324.png)

![N-Benzo[1,3]dioxol-5-yl-3-oxo-3-phenyl-propionamide](/img/structure/B2510326.png)

![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2510330.png)

![Bicyclo[3.2.0]hept-6-ene-6-carboxylic acid](/img/structure/B2510333.png)

![3-[[4-(2-Methylphenyl)-5-prop-2-ynylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2510334.png)

![2-[(4-Chlorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2510338.png)

![N-(1-cyanocyclohexyl)-2-{[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]amino}acetamide](/img/structure/B2510340.png)

![3-(4-fluorobenzyl)-2-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2510341.png)